12,14-Pentacosadiynoic acid

Übersicht

Beschreibung

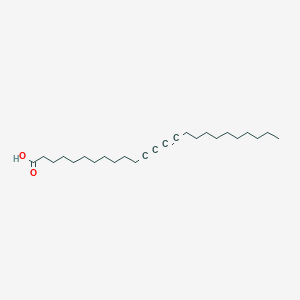

12,14-Pentacosadiynoic acid, also known as PCDA, is a type of polydiacetylene (PDA) that is commonly used in photo-curable polymers . It is an amphiphilic diacetylene that exhibits thermochromic properties, undergoing a unique colorimetric transition from blue to red as the temperature is increased from low to high .

Synthesis Analysis

PCDA can be synthesized through various methods. For instance, it can be combined with a semifluorinated tetracosane to synthesize a mixed monolayer by photopolymerization . Another method involves using oxalyl chloride and dimethylformamide with 6-nitropiperonyl alcohol or 4,5-dimethoxy-2-nitrobenzyl alcohol .Molecular Structure Analysis

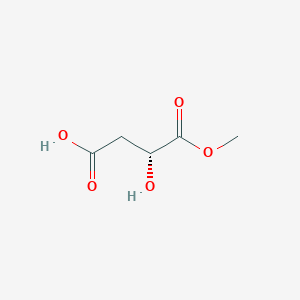

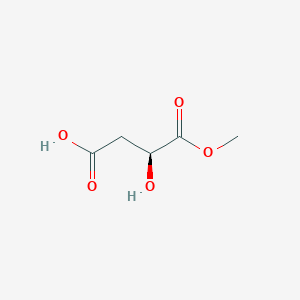

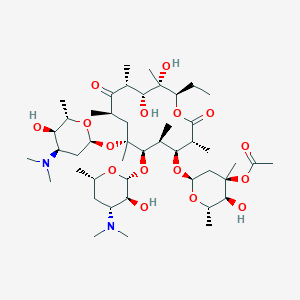

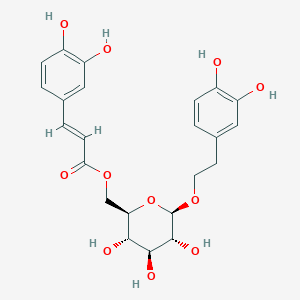

The molecular formula of 12,14-Pentacosadiynoic acid is C25H42O2 . Its average mass is 374.600 Da and its monoisotopic mass is 374.318481 Da .Chemical Reactions Analysis

PCDA exhibits reversible thermochromic properties up to 60 °C and its thermochromic properties become irreversible above 60 °C . The electronically excited PCDA relaxes to the ground state via an intermediate state at 20 °C (blue form) but it relaxes directly back to the ground state at 80 °C (red form) .Physical And Chemical Properties Analysis

12,14-Pentacosadiynoic acid has a melting point of 52-54 °C and a boiling point of 522.8±23.0 °C (Predicted) . Its density is 0.930±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

Polymerization Efficiency and Optical Properties

Ultrathin polymer films based on 10,12-pentacosadiynoic acid can be used to study polymerization efficiency and optical properties of two-dimensional copolymers (Dubas, Arslanov, & Kalinina, 2015).

Chromatic Transformations

Thermochromic changes of 10,12-pentacosadiynoic acid with aromatic compounds are used for chromatic transformations in polydiacetylene (Scoville & Shirley, 2011).

Silver Nanoparticles and Polymerization

This acid can densely adsorb on silver nanoparticles' surface and polymerize to produce blue poly(pentacosa-10,12-diynoic acid) (Alloisio et al., 2015).

Radiation-Processing Dosimetry

In polyvinyl butyral, this monomer has potential applications in radiation-processing dosimetry, useful in the dose range of 3-100 kGy depending on concentration (Soliman, Beshir, & Abdel-Fattah, 2013).

Reversible Thermochromic Changes

The reversible thermochromic change of molecular architecture in self-assembled thin films on Ag surfaces has been studied (Lim et al., 2007).

Thermochromically Reversible in Matrix

Tethering carboxyl groups of poly(10,12-pentacosadiynoic acid) to a poly(vinyl alcohol) matrix makes it thermochromically reversible in the matrix (Guo et al., 2011).

Fluorescent Polydiacetylene Fibers

Photopolymerization of this acid and perfluorotetradecanoic acid produces micrometer-sized, fluorescent polydiacetylene fibers at the air-solid interface (Yeboah et al., 2021).

Molecular Packing and Polymerization Behavior

Studies on molecular packing and polymerization behavior in Langmuir-Blodgett films are significant (Shufang, Hui-lin, & Pingsheng, 1999).

Micropatterning and Transition Mechanism

The photoinduced chromatic transition from blue to red in polydiacetylene is used for micropatterning and studying the transition mechanism (Yuan et al., 2007).

Solvent Detection and Identification

Synthesized diacetylene acids are used in paper-based sensor arrays for solvent detection and identification (Pumtang et al., 2011).

Safety And Hazards

Zukünftige Richtungen

PCDA has been used in various applications due to its unique properties. For instance, it has been used in the fabrication of PDA/PU nanofibers, which exhibited color transition phenomenon by external temperature stimulation above 70 °C . It has also been used in the development of photoreactive cocrystals/salts . Future research could explore more applications of PCDA in different fields.

Eigenschaften

IUPAC Name |

pentacosa-12,14-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-10,15-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUBUTPKAGTFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429504 | |

| Record name | 12,14-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12,14-Pentacosadiynoic acid | |

CAS RN |

101216-59-5 | |

| Record name | 12,14-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)